molecular formula C17H14ClN3 B060576 1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole CAS No. 169132-72-3

1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole

Katalognummer B060576
CAS-Nummer: 169132-72-3
Molekulargewicht: 295.8 g/mol
InChI-Schlüssel: CCZUUHZCSDUXSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(4-chlorophenyl)-N'-(2-methylpyrimidin-4-yl)benzene-1,2-diamine or AG-014699. It is a PARP inhibitor that has been studied for its ability to inhibit DNA repair mechanisms in cancer cells. In

Wirkmechanismus

1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole works by inhibiting the activity of PARP enzymes, which are involved in DNA repair mechanisms. By inhibiting PARP, this compound prevents cancer cells from repairing DNA damage caused by chemotherapy and radiation therapy. This leads to increased DNA damage and cell death in cancer cells, while sparing normal cells that have intact DNA repair mechanisms.
Biochemical and Physiological Effects
1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound leads to increased DNA damage and cell death. It has also been shown to inhibit the growth and proliferation of cancer cells. In normal cells, this compound has been shown to have minimal effects on DNA repair mechanisms, making it a promising candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole is its ability to sensitize cancer cells to DNA-damaging agents. This makes it a promising candidate for combination therapy with other cancer treatments. However, this compound has a relatively low yield and requires careful optimization to achieve high purity. Additionally, it has been shown to have limited efficacy in certain types of cancer, highlighting the need for further research and development.

Zukünftige Richtungen

There are several potential future directions for research on 1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole. One area of focus could be on developing more efficient synthesis methods to increase yield and purity. Another potential direction could be on exploring the use of this compound in combination therapy with other cancer treatments. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields beyond cancer treatment.

Synthesemethoden

The synthesis of 1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole is a multistep process that involves the reaction of 4-chloroaniline with 2-methyl-4-nitropyrimidine to form N-(4-chlorophenyl)-N'-(2-methylpyrimidin-4-yl)benzene-1,2-diamine. This intermediate is then cyclized with o-phenylenediamine to form the final product. The yield of this reaction is typically low, and the process requires careful optimization to achieve high purity and yield.

Wissenschaftliche Forschungsanwendungen

1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole has been studied extensively for its potential applications in cancer treatment. As a PARP inhibitor, it has been shown to sensitize cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapy. This compound has also been studied for its ability to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been shown to enhance the efficacy of other cancer treatments, making it a promising candidate for combination therapy.

Eigenschaften

CAS-Nummer

169132-72-3

Produktname

1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole

Molekularformel

C17H14ClN3

Molekulargewicht

295.8 g/mol

IUPAC-Name

4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C17H14ClN3/c1-11-10-16(12-6-8-13(18)9-7-12)21-15-5-3-2-4-14(15)20-17(21)19-11/h2-10,16H,1H3,(H,19,20)

InChI-Schlüssel

CCZUUHZCSDUXSS-UHFFFAOYSA-N

SMILES

CC1=CC(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)Cl

Kanonische SMILES

CC1=CC(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)Cl

Synonyme

1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.